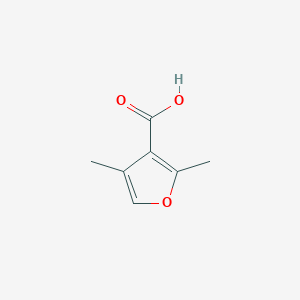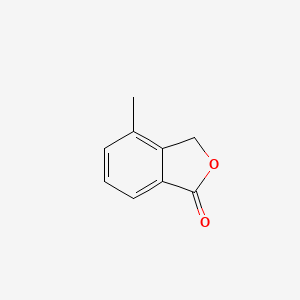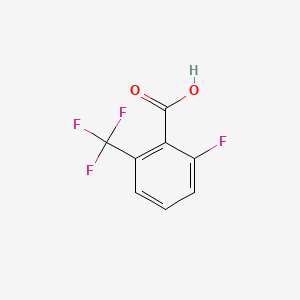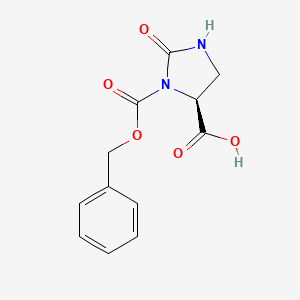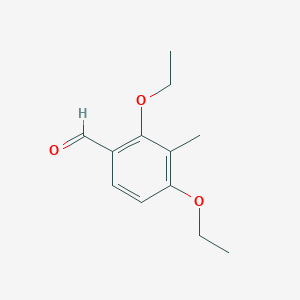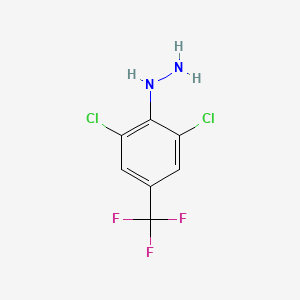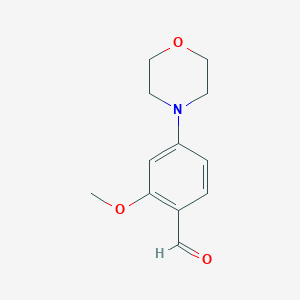
2-Methoxy-4-morpholin-4-yl-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the formation of C–C and C–N bonds in environmentally friendly conditions. For instance, a one-pot synthesis strategy is used for creating novel quinolinone derivatives from aromatic aldehydes in water without metal catalysts, which suggests that a similar approach might be applicable for synthesizing 2-Methoxy-4-morpholin-4-yl-benzaldehyde . Additionally, the synthesis of 2-morpholine carboxylic acid derivatives and their further elaboration indicates the versatility of morpholine in synthesis .
Molecular Structure Analysis
Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography is another powerful tool to determine the molecular structure, as demonstrated in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde . These methods would likely be used to analyze the structure of 2-Methoxy-4-morpholin-4-yl-benzaldehyde.
Chemical Reactions Analysis
The reactivity of morpholine-containing compounds can be complex. For example, the morpholinium salt of a dihydropyridine derivative undergoes the Mannich reaction to yield various aminomethylated products . This indicates that 2-Methoxy-4-morpholin-4-yl-benzaldehyde could also participate in similar reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and the functional groups present. For instance, the presence of methoxy and morpholine groups can influence the solubility, boiling point, and melting point of the compound. The crystal structure of 2-methoxy-benzaldehyde shows C–H···O interactions, which could also be relevant for the dimerization and physical properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde . Additionally, the antibacterial activity of a related compound suggests potential biological applications .
科学的研究の応用
Chemical Synthesis and Structural Analysis
2-Methoxy-4-morpholin-4-yl-benzaldehyde and related compounds have been explored extensively in the realm of chemical synthesis and structural analysis. For instance, its analogs have been used in the synthesis of silver(I) complexes for studies on structural characteristics, cytotoxicity, and apoptotic activities, showing promising results against human tumor cells (Silva et al., 2020). Additionally, enzyme-catalyzed asymmetric C–C bond formation using similar compounds has been studied, revealing insights into reaction engineering and optimal synthesis conditions for high productivity (Kühl et al., 2007).
Pharmacological Research
In the pharmacological sphere, derivatives of 2-Methoxy-4-morpholin-4-yl-benzaldehyde have been synthesized and investigated for their α-glucosidase inhibitory potential, demonstrating considerable activity which indicates their potential for diabetes treatment and management (Menteşe et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of compounds derived from or related to 2-Methoxy-4-morpholin-4-yl-benzaldehyde have been a focal point of research as well. Studies have synthesized various compounds, showing potential activities against cell proliferation, notably against Bcap-37 cells (Li, 2015). Moreover, other studies have highlighted their use in synthesizing substances with antibacterial and analgesic effects, providing a foundation for future therapeutic applications (Shaikh, 2013).
Catalytic and Biological Activities
The catalytic activities of complexes involving similar compounds have been explored, with findings suggesting their utility in oxidation reactions, further supporting their significance in chemical synthesis processes (Mahalingam et al., 2006). Additionally, the biological evaluation of novel analogs, including those related to 2-Methoxy-4-morpholin-4-yl-benzaldehyde, has provided insights into their therapeutic potential, particularly in treating conditions like idiopathic pulmonary fibrosis (Norman, 2014).
特性
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGJSGNDLYGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359629 |
Source


|
| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-morpholin-4-yl-benzaldehyde | |
CAS RN |
404009-68-3 |
Source


|
| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

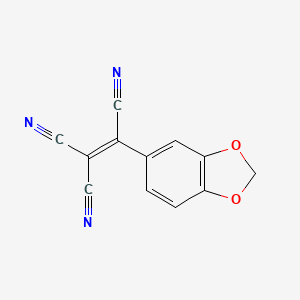
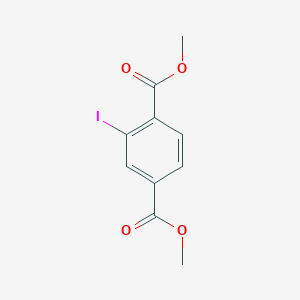
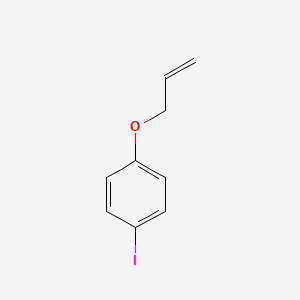
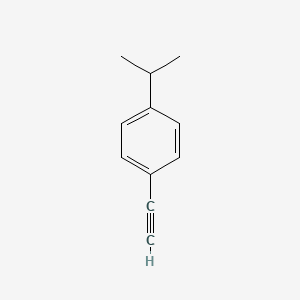
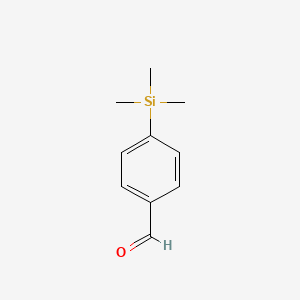
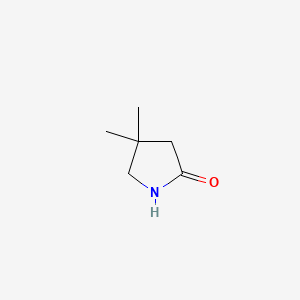
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
